Cas no 2503-26-6 (Destruxin B)

Destruxin B 化学的及び物理的性質
名前と識別子
-
- Destruxin B (9CI)
- .β.-Alanine, N-[N-[N-[N-[1-(D-2-hydroxy-4-methyl-1-oxopentyl)-L-prolyl]-L-isoleucyl]-N-methyl-L-valyl]-N-methyl-L-alanyl]-, .ρ.-lactone
- destruxin B
- 2503-26-6
- 7R6CR62KFE
- SB-242536
- UNII-7R6CR62KFE
- BRN 0601704
- (3R,10S,13S,16S,19S)-16-[(2S)-Butan-2-yl]-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
- CHEMBL4524056
- NSC 236580
- CYCLO(N-METHYL-L-ALANYL-.BETA.-ALANYL-(2R)-2-HYDROXY-4-METHYLPENTANOYL-L-PROLYL-L-ISOLEUCYL-N-METHYL-L-VALYL)
- Q27268746
- PYRROLO(1,2-D)(1,4,7,10,13,16)OXAPENTAAZACYCLONONADECINE-1,4,7,10,14,17(11H,16H)-HEXONE, 3-SEC-BUTYLDODECAHYDRO-16-ISOBUTYL-6-ISOPROPYL-5,8,9-TRIMETHYL-
- NSC-236580
- MEGxm0_000393
- 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone
- MLS002702090
- SMR001565659
- ACon1_002320
- .beta.-Alanine, .rho.-lactone
- CHEBI:181259
- BRD-A00124178-001-01-9
- DTXSID10947891
- BD162718
- SCHEMBL22163465
- NCGC00169957-03_C30H51N5O7_3-sec-Butyl-16-isobutyl-6-isopropyl-5,8,9-trimethyldodecahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-1,4,7,10,14,17(11H,16H)-hexone
- NCGC00169957-01
- CHEMBL1736621
- 16-butan-2-yl-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
- NCGC00169957-03
- (3R,10R,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
- F82420
- .beta.-Alanine, N-[N-[N-[N-[1-(D-2-hydroxy-4-methyl-1-oxopentyl)-L-prolyl]-L-isoleucyl]-N-methyl-L-valyl]-N-methyl-L-alanyl]-, .rho.-lactone
- Destruxin-B
- MLSMR
- DA-62801
- Destruxin B
-
- インチ: InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38)/t19-,20-,21-,22-,24-,25-/m0/s1
- InChIKey: GNBHVMBELHWUIF-BKWLFHPQSA-N
- ほほえんだ: CC(C[C@@H]1OC(=O)CCNC(=O)[C@H](C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H]([C@H](CC)C)NC(=O)[C@@H]2CCCN2C1=O)C
計算された属性
- せいみつぶんしりょう: 593.37913
- どういたいしつりょう: 593.379
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 42
- 回転可能化学結合数: 5
- 複雑さ: 1020
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 6
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 145Ų
じっけんとくせい
- 密度みつど: 1.17
- ふってん: 875°Cat760mmHg
- フラッシュポイント: 483°C
- 屈折率: 1.535
- PSA: 145.43
- LogP: 1.78730
Destruxin B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D370930-5mg |
Destruxin B |
2503-26-6 | 5mg |
$873.00 | 2023-05-18 | ||
LKT Labs | D183745-100 μg |
Destruxin B |
2503-26-6 | ≥96% | 100μg |
$92.80 | 2023-04-12 | |
LKT Labs | D183745-1 mg |
Destruxin B |
2503-26-6 | ≥96% | 1mg |
$556.20 | 2023-07-11 | |
MedChemExpress | HY-N6690-5mg |
Destruxin B |
2503-26-6 | 99.35% | 5mg |
¥27500 | 2023-08-31 | |
1PlusChem | 1P002QOW-1mg |
Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] |
2503-26-6 | ≥95% | 1mg |
$404.00 | 2025-02-19 | |
LKT Labs | D183745-5mg |
Destruxin B |
2503-26-6 | ≥96% | 5mg |
$2336.10 | 2024-05-21 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T11009-1mg |
Destruxin B |
2503-26-6 | >98% | 1mg |
¥8310.00 | 2024-08-09 | |
A2B Chem LLC | AB27104-1mg |
Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] |
2503-26-6 | ≥95% | 1mg |
$428.00 | 2024-04-20 | |
1PlusChem | 1P002QOW-5mg |
Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl] |
2503-26-6 | ≥95% | 5mg |
$833.00 | 2025-02-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_2136333-1mg |
Destruxin B, 97.5%, From Metarrhizium anisopliae |
2503-26-6 | 97.5% | 1mg |
¥3611.00 | 2024-08-09 |
Destruxin B 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
Destruxin Bに関する追加情報
Destruxin B (9CI): A Comprehensive Overview
Destruxin B (9CI), with the CAS number 2503-26-6, is a naturally occurring compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound, classified under the broader category of destruxins, belongs to a family of cyclic depsipeptides produced by certain species of entomopathogenic fungi, particularly those in the genus Metarhizium. Destruxin B (9CI) is notable for its biological activity, which includes antifungal, insecticidal, and even anticancer properties.
The structural characterization of Destruxin B (9CI) reveals a complex arrangement of amino acids and carboxylic acid residues linked through ester bonds, forming a cyclic depsipeptide structure. This unique structure contributes to its bioactivity and stability, making it a subject of interest for researchers in the fields of microbiology, pharmacology, and agriculture. Recent studies have focused on understanding the biosynthesis pathways of Destruxin B (9CI), with advancements in metabolic engineering enabling the optimization of its production in fungal cultures.
One of the most promising applications of Destruxin B (9CI) lies in its potential as an antifungal agent. Traditional antifungal medications often face challenges such as resistance development and adverse side effects. In contrast, Destruxin B (9CI) has shown efficacy against a wide range of fungal pathogens without inducing resistance in laboratory settings. This makes it a viable candidate for developing novel antifungal therapies, particularly for combating emerging drug-resistant fungal infections.
In addition to its antifungal properties, Destruxin B (9CI) has demonstrated significant insecticidal activity against various agricultural pests. This makes it an attractive alternative to conventional chemical pesticides, which are often associated with environmental contamination and harm to non-target species. Researchers are exploring the use of Destruxin B (9CI) as a biopesticide, leveraging its natural origin and specificity to target pests while minimizing ecological impact.
Recent advancements in analytical techniques have enhanced our understanding of the mechanism of action of Destruxin B (9CI). Studies suggest that it disrupts cellular membranes and inhibits key enzymatic pathways in target organisms, leading to cell death. These findings have opened new avenues for optimizing its application in both therapeutic and agricultural contexts.
The synthesis and production of Destruxin B (9CI) have also been subjects of extensive research. Traditional extraction methods from fungal cultures are being supplemented with recombinant DNA technology, enabling large-scale production with improved yields. This scalability is crucial for meeting the growing demand for this compound in diverse industries.
Moreover, Destruxin B (9CI) has shown potential in the field of anticancer research. Preclinical studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways. While further research is needed to validate these findings in clinical settings, the preliminary results are encouraging and highlight the compound's versatility.
In conclusion, Destruxin B (9CI) represents a multifaceted compound with applications spanning agriculture, medicine, and beyond. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable asset in addressing contemporary challenges in health and sustainability. As research continues to uncover new insights into its properties and mechanisms, Destruxin B (9CI) is poised to play an increasingly significant role in both academic and industrial settings.
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